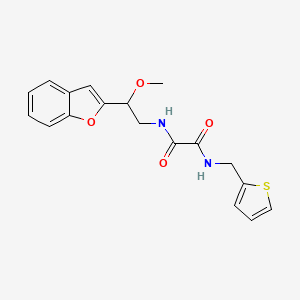

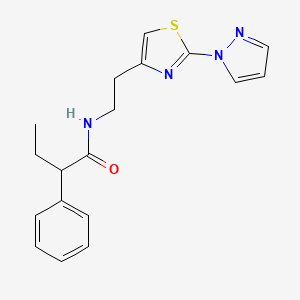

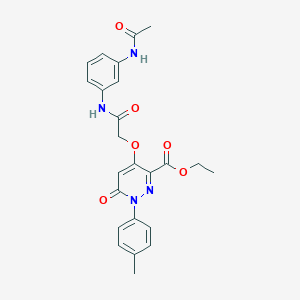

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylbutanamide, also known as PTE, is a novel compound that has gained attention in the scientific community due to its potential application in various fields of research. PTE is a synthetic compound that belongs to the class of thiazole derivatives, which have been reported to exhibit a wide range of biological activities.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole derivatives have been reported to have analgesic (pain-relieving) properties . This makes them potentially useful in the development of new pain relief medications.

Anti-inflammatory Activity

Thiazole derivatives have also been found to exhibit anti-inflammatory effects . This could make them useful in treating conditions characterized by inflammation, such as arthritis or asthma.

Antimicrobial Activity

Thiazole derivatives have shown antimicrobial activity, making them potentially useful in the fight against harmful microorganisms . For example, some 2,4-disubstituted thiazole derivatives have been found to be effective against Bacillus subtilis and Escherichia coli .

Antifungal Activity

In addition to their antimicrobial properties, thiazole derivatives have also been found to have antifungal effects . This could make them useful in the treatment of fungal infections.

Antiviral Activity

Thiazole derivatives have been found to exhibit antiviral properties . This could potentially make them useful in the development of new antiviral drugs.

Antitumor and Cytotoxic Activity

Thiazole derivatives have been found to have antitumor and cytotoxic activities . For example, some thiazole derivatives have demonstrated potent effects on prostate cancer .

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective effects . This could potentially make them useful in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and biochemical pathways involved in antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways . They can activate or inhibit enzymes, stimulate or block receptors, and initiate or stop biochemical pathways . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its target.

Biochemical Pathways

Thiazole derivatives have been found to influence a wide range of biochemical pathways . These include pathways involved in inflammation, pain perception, microbial growth, viral replication, diuresis, convulsion, neuroprotection, and tumor growth . The downstream effects of these interactions can include reduced inflammation, pain relief, inhibition of microbial or viral growth, increased urine output, reduced seizure activity, protection of nerve cells, and inhibition of tumor growth .

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability . They are often well absorbed and distributed throughout the body, metabolized efficiently, and excreted in a timely manner . These properties contribute to their effectiveness as therapeutic agents.

Result of Action

The effects of thiazole derivatives at the molecular and cellular level can include the inhibition of enzyme activity, blocking or stimulation of receptors, alteration of signal transduction pathways, and induction of cell death . These effects can result in the therapeutic outcomes associated with these compounds, such as anti-inflammatory, analgesic, antimicrobial, antiviral, anticonvulsant, neuroprotective, and antitumor effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives . For example, the pH can affect the ionization state of the compound, which can influence its absorption and distribution. Temperature can affect the rate of chemical reactions, including those involved in the metabolism of the compound. Other substances, such as food or other drugs, can interact with the compound and affect its absorption, distribution, metabolism, or excretion .

Eigenschaften

IUPAC Name |

2-phenyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4OS/c1-2-16(14-7-4-3-5-8-14)17(23)19-11-9-15-13-24-18(21-15)22-12-6-10-20-22/h3-8,10,12-13,16H,2,9,11H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXYXMGXYSONRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCC2=CSC(=N2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylbutanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazin-1-yl}-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B2683796.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2683802.png)

![5-Chlorobenzo[d]oxazole-2,7-diamine](/img/structure/B2683806.png)

![rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)

![Methyl 3-(furan-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2683813.png)